molecular formula C29H36N4O3 B2953407 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 946286-28-8

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No. B2953407
M. Wt: 488.632
InChI Key: QKRQAIKWCKUMPW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be described based on the functional groups present.



Synthesis Analysis

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Molecular Structure Analysis

This involves discussing the molecular structure of the compound, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves detailing the reactions that the compound undergoes, including the conditions and the products formed.



Physical And Chemical Properties Analysis

This involves discussing properties like melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances can also be discussed here.


Scientific Research Applications

Chemistry and Synthetic Utility

In the realm of synthetic chemistry, derivatives related to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dimethoxybenzamide have been utilized for their unique reactivity and as intermediates in the synthesis of more complex molecules. For instance, N,N-Dimethylbenzamide and similar compounds have been employed in reactions with vicinal cis-diols to yield cyclic acetals, serving as temporary protecting groups for vicinal diols, which are useful in selective benzoylation and acetylation reactions under specific conditions (Hanessian & Moralioglu, 1972).

Biological Activities and Pharmacological Applications

The compound's structure has inspired the development of molecules with potential intracellular calcium activity, indicating its role in advancing the understanding of calcium's intracellular mechanisms. Substituted benzoxazines, for example, have shown moderate activity on intracellular calcium, highlighting the impact of structural variations on biological activity (Bourlot et al., 1998).

Furthermore, the synthesis and evaluation of thiazolidinones as antimicrobial agents have been explored, where derivatives of this compound served as key intermediates. These studies contribute to the development of new antimicrobial agents, emphasizing the compound's role in medicinal chemistry research (Patel, Kumari, & Patel, 2012).

Materials Science and Novel Applications

The investigation into novel aromatic polyimides showcases the compound's relevance in materials science, particularly in the synthesis and characterization of materials with unique thermal and optical properties. The development of new diamines and their polymerization with various anhydrides demonstrates the compound's utility in creating materials with potential applications ranging from electronics to coatings (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Safety And Hazards

This involves discussing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O3/c1-31(2)23-15-13-22(14-16-23)26(33-19-17-32(18-20-33)24-9-6-5-7-10-24)21-30-29(34)25-11-8-12-27(35-3)28(25)36-4/h5-16,26H,17-21H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRQAIKWCKUMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2,3-dimethoxybenzamide

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